Bienvenue dans la boutique en ligne BenchChem!

6,7-Difluoroquinoline-3-carboxylic acid

Antibacterial Structure-Activity Relationship Fluoroquinolone

6,7-Difluoroquinoline-3-carboxylic acid (C₁₀H₅F₂NO₂, MW 209.15 g/mol) is a fluorinated quinoline derivative distinguished by its carboxylic acid functionality at position 3 and dual fluorine substitution at positions 6 and 7 of the quinoline ring. This specific substitution pattern is structurally related to the core of fluoroquinolone antibiotics, making it a versatile intermediate for synthesizing antibacterial agents targeting DNA gyrase and topoisomerase IV.

Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
Cat. No. B8470296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoroquinoline-3-carboxylic acid
Molecular FormulaC10H5F2NO2
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC=C1C(=O)O)F)F
InChIInChI=1S/C10H5F2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15)
InChIKeyKEOVNIHGVVBBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoroquinoline-3-carboxylic acid: A Strategic Fluorinated Quinoline Building Block for Antibacterial Drug Discovery


6,7-Difluoroquinoline-3-carboxylic acid (C₁₀H₅F₂NO₂, MW 209.15 g/mol) is a fluorinated quinoline derivative distinguished by its carboxylic acid functionality at position 3 and dual fluorine substitution at positions 6 and 7 of the quinoline ring [1]. This specific substitution pattern is structurally related to the core of fluoroquinolone antibiotics, making it a versatile intermediate for synthesizing antibacterial agents targeting DNA gyrase and topoisomerase IV [2]. Unlike more complex, pre-functionalized fluoroquinolone cores, this compound offers a foundational scaffold with an unsubstituted 4-position and a free carboxylic acid handle, providing maximum synthetic flexibility for constructing diverse quinolone libraries [3].

Why 6,7-Difluoroquinoline-3-carboxylic Acid Cannot Be Replaced by Mono-Fluoro or Other Regioisomeric Analogs


The 6,7-difluoro substitution pattern is not interchangeable with mono-fluorinated or regioisomeric difluoro analogs due to two critical structure-activity relationships established across multiple independent studies. First, the 6-fluoro group is essential for potent DNA gyrase binding and antibacterial activity, while the 7-position fluorine serves as a leaving group for nucleophilic aromatic substitution (SNAr), enabling selective introduction of amine-containing side chains that control potency, spectrum, and pharmacokinetics [1]. Second, direct comparative studies demonstrate that difluorinated quinolone-3-carboxylic acids exhibit significantly greater in vitro and in vivo antibacterial potency than their monofluorinated counterparts, with MIC₉₀ values often 2-8 fold lower across Gram-positive and Gram-negative pathogens [1]. Using a 6-fluoroquinoline-3-carboxylic acid forfeits the synthetic handle at C-7, while 6,8-difluoro or 5,7-difluoro regioisomers alter the electronic environment of the ring, affecting both reactivity and target binding [2].

Quantitative Differentiation Evidence for 6,7-Difluoroquinoline-3-carboxylic Acid vs. Closest Analogs


Difluoro vs. Monofluoro Quinolone-3-Carboxylic Acid Antibacterial Potency

In a direct comparative study of six quinolone-3-carboxylic acids bearing a 7-azetidin ring, the three difluorinated compounds (E-4501, E-4474, E-4441) were significantly more active than their three monofluorinated analogs (E-4502, E-4500, E-4480) [1]. The difluorinated compounds achieved MIC₉₀ values of 0.06–1 μg/mL against Gram-positive organisms (staphylococci, streptococci, Enterococcus faecalis) and 0.0015–0.12 μg/mL against Enterobacteriaceae, compared with higher MIC₉₀ values for the corresponding monofluorinated series [1]. Against Pseudomonas aeruginosa, difluorinated compounds showed MIC₉₀ values of 1–2 μg/mL [1]. The difluorinated series also demonstrated superior in vivo protective efficacy after oral administration against systemic S. aureus, E. coli, and P. aeruginosa infections in mice compared to ciprofloxacin [1].

Antibacterial Structure-Activity Relationship Fluoroquinolone

Hybrid Antibiotic Activity: 6,7-Difluoroquinolone-Ampicillin Conjugate vs. Individual Moieties

The 6,7-difluoroquinolone-3-carboxylic acid derivative FP-3 was coupled with ampicillin via its carboxyl group to generate N-(6,7-difluoroquinolonyl)-ampicillin (AU-1) [1]. AU-1 exhibited potent antipseudomonal activity with an MIC of 2 μg/mL against P. aeruginosa, whereas neither the individual 6,7-difluoroquinolone moiety (FP-3) alone nor ampicillin alone (MIC >256 μg/mL) showed any antipseudomonal activity [1]. Furthermore, AU-1 retained activity against clinical P. aeruginosa isolates highly resistant to norfloxacin and gentamicin [1]. The mono-fluoro analog conjugate FQ-1 demonstrated comparable in vivo efficacy to norfloxacin at 10 mg/kg in neutropenic mice, achieving 80% survival [1].

Antipseudomonal Hybrid Antibiotic Drug Resistance

Regioselective C-7 SNAr Reactivity of 6,7-Difluoroquinoline-3-Carboxylate Scaffolds

The 6,7-difluoro substitution pattern enables highly regioselective nucleophilic aromatic substitution (SNAr) at the 7-position while preserving the essential 6-fluoro group [1]. In the synthesis reported by Sheu et al., 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester underwent selective displacement at C-7 with piperazine or N-methylpiperazine in pyridine, yielding 6-fluoro-7-(1-piperazinyl)quinolone-3-carboxylic acid derivatives after hydrolysis [1]. In contrast, the 6,8-difluoro analogs required a completely different starting material (6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester), demonstrating that the 6,7-difluoro pattern uniquely enables a streamlined synthetic route to 7-amino-6-fluoroquinolone antibacterials [1].

Synthetic Chemistry Regioselective Substitution Fluoroquinolone Synthesis

Lipophilicity Enhancement of 6,7-Difluoro vs. 6-Fluoro Quinoline-3-Carboxylic Acid

Computational prediction data indicate that 6,7-difluoroquinoline-3-carboxylic acid exhibits a calculated logP of approximately 2.98, compared to a logP of approximately 2.07 for the corresponding 6-fluoroquinoline-3-carboxylic acid . This represents an increase of approximately 0.9 log units attributable to the additional fluorine at the 7-position . In the well-established fluoroquinolone SAR, the 6-fluoro substituent enhances lipophilicity and bacterial cell penetration, and the additional fluorine at C-7 further augments this effect while serving as a synthetic handle [1].

Physicochemical Properties logP Membrane Permeability

Synthesis Accessibility: Gould-Jacobs Route to 6,7-Difluoro-4-Hydroxyquinoline-3-Carboxylic Acid Derivatives

6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its ethyl ester are reliably accessible via the Gould-Jacobs reaction, a well-established cyclocondensation method using 3,4-difluoroaniline and diethyl ethoxymethylenemalonate as starting materials [1]. This synthetic accessibility contrasts with some regioisomeric difluoroquinoline-3-carboxylic acids (e.g., 5,7-difluoro or 6,8-difluoro patterns), which may require less common fluorinated aniline precursors or multi-step sequences [2]. The 4-hydroxy group in the Gould-Jacobs product can be readily converted to the 4-oxo-1,4-dihydroquinoline tautomer, the pharmacologically active form in fluoroquinolone antibacterials [1].

Synthetic Methodology Gould-Jacobs Reaction Process Chemistry

High-Impact Application Scenarios for 6,7-Difluoroquinoline-3-carboxylic Acid Based on Quantitative Evidence


Synthesis of Novel Fluoroquinolone Antibacterials via Regioselective C-7 Functionalization

Researchers synthesizing next-generation fluoroquinolone antibacterials can leverage the selective C-7 SNAr reactivity of 6,7-difluoroquinoline-3-carboxylic acid esters to introduce diverse amine substituents (piperazines, azetidines, pyrrolidines) while retaining the 6-fluoro group essential for DNA gyrase binding [1]. This scaffold supports the construction of focused libraries targeting resistant Gram-positive and Gram-negative pathogens, as the resulting 6-fluoro-7-aminoquinolone-3-carboxylic acids are expected to exhibit the potency advantages of the difluoro series documented by Gargallo-Viola et al. [2].

Development of Hybrid Antibiotic Conjugates for Multidrug-Resistant Pseudomonas aeruginosa

The carboxylic acid functionality at position 3 enables covalent conjugation of the 6,7-difluoroquinolone scaffold to β-lactam antibiotics or other antibacterial pharmacophores, as demonstrated by the AU-1 conjugate which achieved an MIC of 2 μg/mL against P. aeruginosa—a >128-fold improvement over ampicillin alone [3]. This approach is specifically suited for programs targeting multidrug-resistant Gram-negative infections where conventional fluoroquinolones have lost efficacy due to efflux and target-site mutations [3].

Structure-Activity Relationship Studies on Fluorine Substitution Patterns in Quinolone Antibacterials

For medicinal chemistry teams conducting systematic SAR investigations, 6,7-difluoroquinoline-3-carboxylic acid serves as a critical comparator scaffold against 6-fluoro, 6,8-difluoro, and 5,7-difluoro regioisomers. The established antibacterial superiority of the 6,7-difluoro pattern over mono-fluoro analogs [2] and its distinct synthetic reactivity compared to 6,8-difluoro analogs [1] provide quantitative benchmarks for evaluating how fluorine position affects both target engagement and synthetic tractability.

Process Chemistry and Scale-Up of Fluoroquinolone Key Intermediates

Chemical process development teams seeking scalable routes to fluoroquinolone antibiotics can utilize the Gould-Jacobs reaction pathway to 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives [4]. The availability of 3,4-difluoroaniline as a commercial starting material makes this route industrially viable, while the crystalline nature of intermediates facilitates purification at scale [4].

Quote Request

Request a Quote for 6,7-Difluoroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.